molecular formula C13H18N2O3 B1407687 2-(2-Piperidin-4-ylethoxy)isonicotinic acid CAS No. 1706430-06-9

2-(2-Piperidin-4-ylethoxy)isonicotinic acid

Cat. No. B1407687
M. Wt: 250.29 g/mol
InChI Key: HXDNMMUNCUMLIU-UHFFFAOYSA-N
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Description

“2-(2-Piperidin-4-ylethoxy)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Scientific Research Applications

  • Synthesis and Structural Analysis : A compound closely related to "2-(2-Piperidin-4-ylethoxy)isonicotinic acid", Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, was synthesized through condensation and characterized using IR, 1H-NMR, 13C-NMR, and mass spectral data, demonstrating the compound's potential for further chemical and pharmacological studies (Afzal et al., 2012).

  • Hydrogen-Bonding and Structural Properties : Research on isonipecotamide, which has a similar structure to "2-(2-Piperidin-4-ylethoxy)isonicotinic acid", revealed interesting hydrogen-bonding patterns in its crystal structures. This study provided insights into the generation of chemically stable hydrogen-bonded systems, particularly with aromatic carboxylate anions (Smith & Wermuth, 2012).

  • Chemical Reactions and Derivatives : Another study demonstrated the chemo-, regio-, and stereospecific addition of isonicotinic acid to α,β-acetylenic γ-hydroxy nitriles, leading to the formation of densely functionalized derivatives of isonicotinic acid, which could be relevant for pharmaceutical synthesis (Trofimov et al., 2008).

  • Bioisosteric Applications : The study of phosphinic, phosphonic, and seleninic acid bioisosteres of isonipecotic acid as GABAC receptor antagonists highlights the potential of these compounds in neurochemistry and drug development (Krehan et al., 2003).

  • Luminescence Properties : A study on the synthesis, crystal structure, and fluorescence properties of a coordination complex involving isonicotinic acid showed its potential in the field of materials science and photophysical applications (Yuan & Liu, 2005).

properties

IUPAC Name

2-(2-piperidin-4-ylethoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-13(17)11-3-7-15-12(9-11)18-8-4-10-1-5-14-6-2-10/h3,7,9-10,14H,1-2,4-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDNMMUNCUMLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Piperidin-4-ylethoxy)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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